molecular formula C18H20N4O3S B4894457 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylpentanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylpentanamide

Cat. No. B4894457
M. Wt: 372.4 g/mol
InChI Key: PZJBCVPVASKXPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to thiadiazole derivatives involves strategic organic reactions, often starting from simpler precursors such as carboxylic acids, thiosemicarbazides, and undergoing cyclization reactions. A method reported for similar compounds includes the dehydrosulfurization reaction of hydrazinecarbothioamide under specific reagents, yielding derivatives with high efficiency (Pavlova et al., 2022).

Molecular Structure Analysis

The crystal structure analysis of thiadiazole derivatives reveals insights into tautomerism, a phenomenon where compounds can exist in two forms that are readily interconvertible. For example, the crystal structure of a related thiadiazole compound showed the presence of an imine tautomer, distinguishable using dispersion-corrected density functional theory (DFT-D) calculations and 13C solid-state NMR spectra (Li et al., 2014).

Chemical Reactions and Properties

Thiadiazole derivatives are known to participate in various chemical reactions, including nucleophilic substitution reactions with different N-, S-, O-, and P-nucleophiles, leading to a wide range of substitution products. These reactions maintain the stability of the thiadiazole ring, which is crucial for preserving the desired properties of the compound (Remizov et al., 2015).

Physical Properties Analysis

The physical properties of thiadiazole derivatives can be influenced by their molecular aggregation, as observed in spectroscopic studies. The fluorescence emission spectra and circular dichroism (CD) spectra of such compounds in different solvents indicate that molecular aggregation is associated with the substituent groups and concentration, affecting their physical behavior (Matwijczuk et al., 2016).

Chemical Properties Analysis

The chemical behavior of thiadiazole derivatives, including their reactivity and interaction with other molecules, can be assessed through various studies, including molecular docking. For instance, molecular docking studies of similar compounds have shown potential inhibitory activity against specific enzymes, suggesting their reactive nature and potential utility in various chemical and biological contexts (Pavlova et al., 2022).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-4-14-20-21-18(26-14)19-15(23)13(9-10(2)3)22-16(24)11-7-5-6-8-12(11)17(22)25/h5-8,10,13H,4,9H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJBCVPVASKXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylpentanamide

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